molecular formula C14H10N2O4 B1611386 N-(2-Formylphenyl)-3-nitrobenzamide CAS No. 192377-32-5

N-(2-Formylphenyl)-3-nitrobenzamide

Cat. No. B1611386
M. Wt: 270.24 g/mol
InChI Key: KSKSPJRZIDFHCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of N-(2-formylphenyl)trifluoroacetamides involves the reaction of easily accessible N-(2-formylphenyl)trifluoroacetamides and α-bromoacetophenones in the presence of K2CO3 . This enables a one-pot and environmentally benign approach to the synthesis of highly functionalized 3-unsubstituted 2-aroylindoles .


Molecular Structure Analysis

The molecular structure of related compounds like N-(2-formylphenyl)benzenesulfonamide has been studied . These studies provide insights into the molecular conformation, including the arrangement of atoms and the configuration of the amide bond, which influences the chemical behavior and reactivity of the compound.


Chemical Reactions Analysis

N-(2-Formylphenyl)formamide and its derivatives participate in various chemical reactions, including palladium-catalyzed annulation, which constructs new C-C bonds via an arylation/annulation process . Such reactions are pivotal in synthesizing complex organic compounds .


Physical And Chemical Properties Analysis

The physical properties of related compounds, such as melting point, boiling point, solubility, and stability, are crucial for their handling and application in various chemical processes. The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and participation in hydrogen bonding, play a crucial role in their applications in organic synthesis.

Safety And Hazards

Safety data sheets for related compounds like Formamide, N-(2-formylphenyl)- (9CI) provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

properties

IUPAC Name

N-(2-formylphenyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-9-11-4-1-2-7-13(11)15-14(18)10-5-3-6-12(8-10)16(19)20/h1-9H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKSPJRZIDFHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571185
Record name N-(2-Formylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Formylphenyl)-3-nitrobenzamide

CAS RN

192377-32-5
Record name N-(2-Formylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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